

# Vimentin-IN-1: A Selective Vimentin Inhibitor for Preclinical Research

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## Compound of Interest

Compound Name: Vimentin-IN-1

Cat. No.: B10855065

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## Abstract

Vimentin, a type III intermediate filament protein, is a key player in cellular processes such as migration, adhesion, and signaling. Its upregulation is frequently associated with cancer metastasis and poor prognosis, making it an attractive target for therapeutic intervention.

**Vimentin-IN-1**, a derivative of the vimentin-binding compound FiVe1, has emerged as a potent and selective inhibitor of vimentin function. This technical guide provides a comprehensive overview of **Vimentin-IN-1**, including its mechanism of action, biochemical and cellular activities, and relevant experimental protocols to facilitate its use in preclinical research.

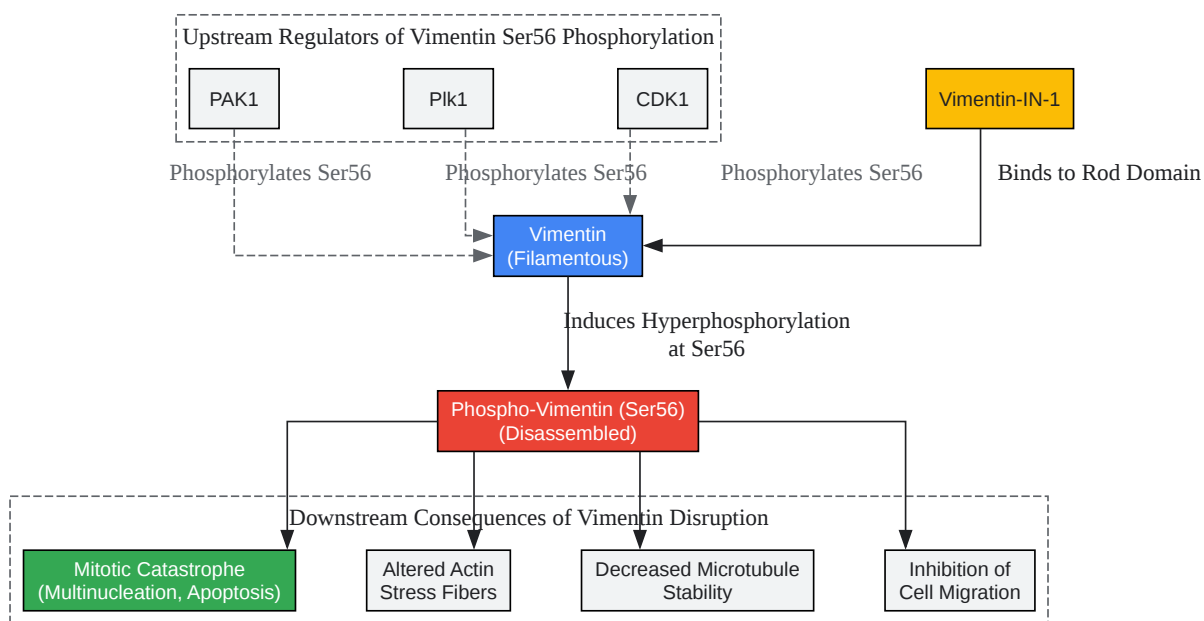
## Introduction to Vimentin and Its Role in Disease

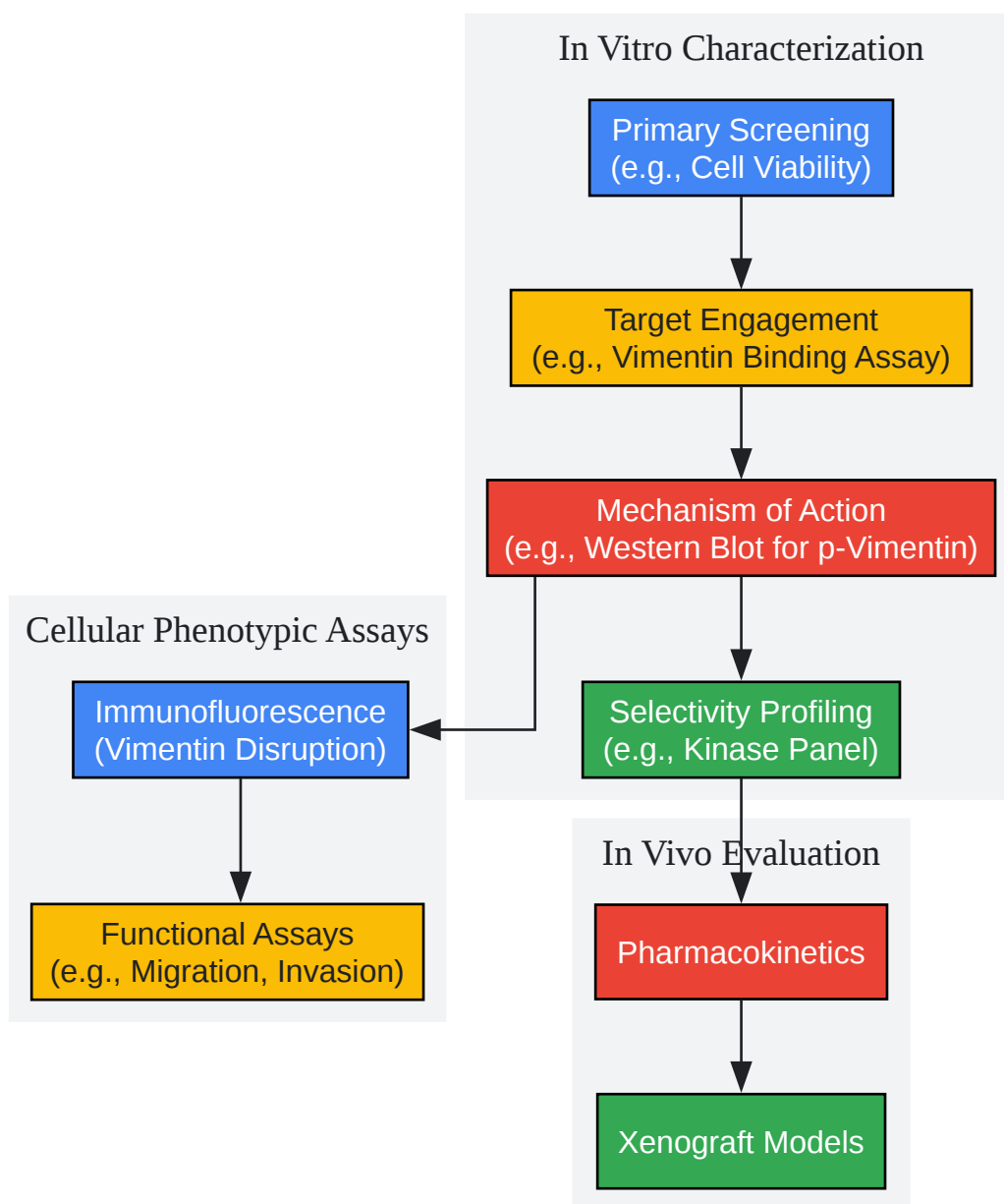
Vimentin is a crucial component of the cytoskeleton in mesenchymal cells.[1] It provides structural support, anchors organelles, and participates in various signaling pathways.[1] During the epithelial-to-mesenchymal transition (EMT), a process implicated in cancer progression and fibrosis, vimentin expression is often upregulated, conferring increased migratory and invasive potential to cells.[2] Inhibition of vimentin function is therefore a promising strategy for targeting diseases characterized by aberrant cell motility and tissue remodeling.[3]

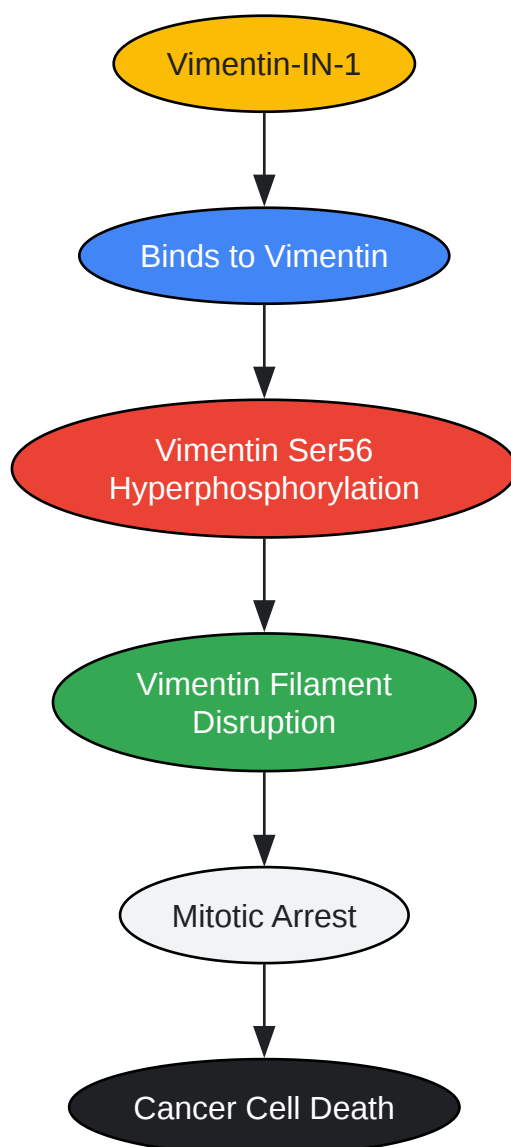
## Vimentin-IN-1: Mechanism of Action

**Vimentin-IN-1** is a small molecule inhibitor derived from FiVe1.<sup>[4]</sup> It exerts its biological effects through direct binding to the rod domain of the vimentin protein. This interaction induces hyperphosphorylation of vimentin at serine 56 (Ser56). The phosphorylation of vimentin at Ser56 is a critical regulatory event that leads to the disassembly of vimentin intermediate filaments. The disruption of the vimentin network ultimately results in mitotic catastrophe, characterized by multinucleation and cell death in vimentin-expressing cancer cells.

## Signaling Pathway of Vimentin-IN-1 Action







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